Gancaonin P Gancaonin P
Brand Name: Vulcanchem
CAS No.: 129145-54-6
VCID: VC0192184
InChI: InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
SMILES: CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol

Gancaonin P

CAS No.: 129145-54-6

VCID: VC0192184

Molecular Formula: C20H18O7

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Gancaonin P - 129145-54-6

Description

Gancaonin P is a naturally occurring organic compound categorized as a 6-prenylated flavone, a type of flavonoid . Flavonoids are a class of plant-based secondary metabolites known for their diverse biological activities and are often studied for their potential health benefits. Gancaonin P has been detected, though not quantified, in herbs and spices, suggesting it could serve as a biomarker for the consumption of these foods . It has been reported in organisms such as Glycyrrhiza uralensis and Anaxagorea luzonensis .

As a flavone, Gancaonin P features a C5-isoprenoid substituent at the 6-position . The compound has a molecular weight of 370.4 g/mol and a molecular formula of C20H18O7 . Gancaonin P belongs to the chemical class of lipids, specifically polyketides, which include flavonoids, flavones, and flavonols . Its melting point is recorded between 238 and 240 °C . Gancaonin P is related to other compounds such as Gancaonin N, a prenylated isoflavone found in Glycyrrhiza uralensis, which has demonstrated anti-inflammatory properties . Another related compound is Gancaonin P 3'methyl ether .

Due to limited research on Gancaonin P, very few articles have been published about it . It remains an "Expected but not Quantified" metabolite in some databases . Further studies are needed to fully elucidate its potential roles and effects.

CAS No. 129145-54-6
Product Name Gancaonin P
Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
Standard InChIKey OCIIFJFJVOTFTN-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C
Canonical SMILES CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C
Synonyms Gancaonin P
PubChem Compound 5481966
Last Modified Feb 18 2024

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